N-(4-chlorophenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2OS/c16-9-1-3-10(4-2-9)21-14(22)13-6-11-12(23-13)5-8(7-20-11)15(17,18)19/h1-7H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDSVFZFDBTZLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=C(S2)C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide typically involves multiple steps, starting with the construction of the thieno[3,2-b]pyridine core This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminothiophene derivatives and halogenated pyridines
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput reactors and optimized reaction conditions to ensure efficiency and yield. Purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-(4-chlorophenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the compound's functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) and various alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound with modified functional groups.
Substitution Products: Derivatives with different substituents at specific positions on the molecule.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand cellular processes and molecular interactions. Medicine: Industry: The compound's unique properties make it valuable in the creation of advanced materials and chemical products.
Mechanism of Action
The mechanism by which N-(4-chlorophenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the chlorophenyl group contributes to its overall stability and reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Aryl Group Modifications
- N-(4-Chlorophenyl) derivatives: Compound 5 (): 3-Amino-N-(4-chlorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide.
- Synthesis: Achieved via TPR and K₂CO₃-mediated reactions (95% yield).
- Substituents: 3-Amino, 4-trifluoromethyl, 6-thiophen-2-yl.
Key Data: Yellow solid, IR peaks at 3460 cm⁻¹ (N-H), 1730 cm⁻¹ (C=O) .
N-(4-Fluoro-2-nitrophenyl) derivatives :
Thienopyridine Core Modifications
- Amino vs. Non-Amino Derivatives: Amino-substituted analogs (e.g., Compounds 5, 9, 14) exhibit higher polarity due to N-H bonds, enhancing hydrogen bonding and crystallinity.
- Trifluoromethyl Positioning :
Physicochemical Properties
Melting Points and Yields
Key Trends :
- Higher yields (>90%) are common for halogenated aryl derivatives (Cl, Br, I), attributed to efficient coupling reactions .
- Melting points correlate with substituent bulk and polarity; iodinated derivatives (Compound 14) exhibit lower melting points than brominated analogs (Compound 9) .
Spectroscopic Data
- IR Spectroscopy: C=O stretching (~1730 cm⁻¹) and N-H stretching (~3460 cm⁻¹) are consistent across amino-substituted analogs. The target compound’s lack of an amino group would eliminate N-H peaks, simplifying its IR profile .
- NMR Spectroscopy :
- Trifluoromethyl groups in analogs show characteristic ¹³C NMR signals at ~120 ppm (q, J = 270 Hz) .
Biological Activity
N-(4-chlorophenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of this compound is . The compound features a thieno[3,2-b]pyridine core with a trifluoromethyl group and a chlorophenyl substituent, contributing to its lipophilicity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has been shown to induce apoptosis in cancer stem cells (CSCs), which are critical for tumor growth and recurrence.
Cytotoxicity Studies
In a study involving breast cancer cell lines MDA-MB-231 and MCF-7, this compound demonstrated potent cytotoxicity. The compound was effective at nanomolar concentrations, with the following findings:
-
MDA-MB-231 Cell Line :
- Cytotoxicity observed at 0.05 µM after 24 hours.
- Over 50% cell death at 2.5 µM after 48 hours.
- Maximum cytotoxicity reached at 25 µM after 72 hours.
-
MCF-7 Cell Line :
- Similar trends were observed; however, the response was less pronounced compared to MDA-MB-231 cells.
These results suggest that the compound preferentially targets more aggressive breast cancer phenotypes, such as triple-negative breast cancer cells .
The mechanism by which this compound exerts its effects includes:
- Induction of Apoptosis : Flow cytometry analysis revealed an increase in apoptotic markers in treated cells.
- Metabolic Profiling : The treatment significantly impacted glucose metabolism pathways, specifically glycolysis and gluconeogenesis. Metabolomic studies identified alterations in key metabolites associated with energy production .
Case Studies
Several studies have investigated the biological activity of similar compounds in the thieno[3,2-b]pyridine class. For instance:
- A related compound showed an IC50 value of approximately 31.9 μM against HCV NS5B RNA polymerase, indicating potential antiviral properties alongside anticancer activity .
- Another study highlighted the efficacy of thieno derivatives in reducing tumor growth in vivo models .
Data Table
The following table summarizes key findings from various studies on this compound:
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-(4-chlorophenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide with high purity?
- Methodological Answer : The compound is synthesized via nucleophilic substitution and cyclization reactions. Key steps include:
- Reagent selection : Use trifluoromethylthienopyridine precursors with 4-chlorophenylamine under reflux in anhydrous THF or DMF .
- Purity control : Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) achieves ≥95% purity, confirmed by HPLC (C18 column, acetonitrile/water gradient) .
- Example conditions : A typical reaction yields ~46% after refluxing at 80°C for 12 hours, followed by quenching with ice-water and filtration .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze and NMR for trifluoromethyl (-CF) peaks at ~110–120 ppm (quartet) and thienopyridine backbone signals (e.g., aromatic protons at 7.2–8.5 ppm) .
- X-ray crystallography : Resolve crystal structures (e.g., monoclinic space group, ) to confirm bond angles and substituent orientations .
Advanced Research Questions
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for thieno[2,3-b]pyridine derivatives?
- Methodological Answer :
- Electron-withdrawing vs. donating groups : Replace the 4-chlorophenyl group with electron-donating substituents (e.g., 4-methylphenyl) to enhance FoxM1 inhibitory activity (IC shifts from 1.2 µM to 0.8 µM) .
- Steric effects : Substituents at the 6-position (e.g., trifluoromethyl vs. difluoromethyl) alter π-π stacking with biological targets, as shown in molecular docking simulations .
- Data reconciliation : Use isothermal titration calorimetry (ITC) to validate conflicting binding affinities reported in enzyme assays vs. cellular models .
Q. How do polymorphic forms of this compound influence its physicochemical properties?
- Methodological Answer :
- Screening : Perform solvent-mediated crystallization (e.g., ethanol/water vs. acetone) to isolate polymorphs. Monitor via differential scanning calorimetry (DSC) for distinct melting endotherms .
- Stability : Accelerated stability studies (40°C/75% RH) show Form I (monoclinic) retains >90% purity after 30 days, whereas Form II (orthorhombic) degrades by 15% due to hygroscopicity .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking : Use AutoDock Vina to model binding to FoxM1 (PDB: 3G73). The trifluoromethyl group forms hydrophobic interactions with Leu132, while the carboxamide hydrogen-bonds to Asp89 .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex. Root-mean-square deviation (RMSD) <2.0 Å indicates robust binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
